N-[2-(butanoylamino)phenyl]-2-fluorobenzamide
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Overview
Description
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenylbutanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butyrylamino)phenyl]-2-chlorobenzamide
- N-[2-(butyrylamino)phenyl]-2-iodobenzamide
- N-[2-(butyrylamino)phenyl]-4-fluorobenzamide
Uniqueness
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXNZOPKINMWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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